molecular formula C20H22N4O B3182262 Bvdv-IN-1

Bvdv-IN-1

Cat. No.: B3182262
M. Wt: 334.4 g/mol
InChI Key: DPFKMYSBAMEGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BVDV-IN-1 is a non-nucleoside inhibitor of bovine viral diarrhea virus. This compound has shown significant antiviral activity against bovine viral diarrhea virus, particularly strains resistant to other non-nucleoside inhibitors such as thiosemicarbazone . Bovine viral diarrhea virus is a pathogen that causes substantial economic losses in the cattle industry due to its impact on animal health and productivity.

Scientific Research Applications

BVDV-IN-1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the mechanisms of non-nucleoside inhibitors and their interactions with viral enzymes.

    Biology: Employed in studies to understand the lifecycle of bovine viral diarrhea virus and the role of specific viral proteins in infection.

    Medicine: Investigated as a potential therapeutic agent for treating bovine viral diarrhea virus infections in cattle.

    Industry: Used in the development of antiviral drugs and vaccines for livestock.

Mechanism of Action

Bvdv-IN-1 acts as a non-nucleoside inhibitor of BVDV. It achieves this by directly binding to a hydrophobic pocket of the BVDV RdRp . This binding inhibits the function of the RdRp, thereby exerting antiviral activity against BVDV .

Safety and Hazards

Bvdv-IN-1 is considered toxic and can cause irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken, including flushing with water and seeking medical attention .

Preparation Methods

The synthesis of BVDV-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that confer its antiviral properties. The synthetic route typically includes:

    Formation of the core structure: This involves the use of various organic reactions to build the basic skeleton of the molecule.

    Functional group modifications: Specific functional groups are introduced to enhance the compound’s binding affinity and specificity for the viral target.

    Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.

Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring consistency and quality control. This might include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield.

Chemical Reactions Analysis

BVDV-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antiviral activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: This involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the functional groups on the this compound molecule.

Comparison with Similar Compounds

BVDV-IN-1 is unique among non-nucleoside inhibitors due to its specific binding affinity for the bovine viral diarrhea virus RNA-dependent RNA polymerase. Similar compounds include:

Compared to these compounds, this compound has shown superior efficacy in inhibiting viral replication, particularly in strains resistant to other inhibitors.

Properties

IUPAC Name

2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-15-14-23-10-12-24(13-11-23)20-17-8-4-5-9-18(17)21-19(22-20)16-6-2-1-3-7-16/h1-9,25H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFKMYSBAMEGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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